N-(furan-2-ylmethyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C20H21NO3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21NO3S/c1-2-11-23-17-9-7-16(8-10-17)20(22)21(14-18-5-3-12-24-18)15-19-6-4-13-25-19/h3-10,12-13H,2,11,14-15H2,1H3 |
InChI Key |
JYUADCXFROXOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid undergoes O-propylation using propyl bromide in the presence of potassium carbonate (K₂CO₃) as a base.
Procedure :
-
4-Hydroxybenzoic acid (10 mmol) and K₂CO₃ (30 mmol) are suspended in anhydrous DMF.
-
Propyl bromide (15 mmol) is added dropwise at 80°C for 12 h.
-
The mixture is acidified with HCl, and the product is extracted with ethyl acetate.
Yield : 85–92%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 1.82–1.75 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃).
Amide Bond Formation Strategies
Direct Amidation Using Silanol Catalysts
Triarylsilanols (e.g., B4 ) catalyze the coupling of 4-propoxybenzoic acid with furan-2-ylmethylamine and thiophen-2-ylmethylamine.
Procedure :
Acid Chloride Intermediate Route
Step 1 : Conversion to 4-propoxybenzoyl chloride using thionyl chloride (SOCl₂).
Step 2 : Sequential amidation with amines.
-
4-Propoxybenzoyl chloride (5 mmol) is reacted with furan-2-ylmethylamine (5 mmol) in dichloromethane (DCM) at 0°C.
-
Thiophen-2-ylmethylamine (5 mmol) is added, and the mixture is stirred at room temperature for 12 h.
Yield : 62–70%.
Optimization of N,N-Dialkylation
Mitsunobu Reaction for Selective Alkylation
The Mitsunobu reaction enables selective N-alkylation of benzamide intermediates.
Procedure :
Reductive Amination
A two-step reductive amination is employed for unsymmetrical substitution:
-
4-Propoxybenzaldehyde (5 mmol) is condensed with furan-2-ylmethylamine (5 mmol) in MeOH, followed by NaBH₄ reduction.
-
The secondary amine is reacted with thiophen-2-ylmethyl bromide (6 mmol) using K₂CO₃ in DMF.
Yield : 50–58%.
Comparative Analysis of Methods
Mechanistic Insights
-
Silanol catalysis : Hydrogen-bonding interactions between the silanol hydroxyl and carbonyl oxygen activate the carboxyl group for nucleophilic attack.
-
Acid chloride route : The electrophilic acyl chloride reacts preferentially with primary amines, necessitating stoichiometric control to avoid over-alkylation.
-
Mitsunobu reaction : DEAD mediates phosphine oxide formation, driving the SN2 displacement of the alcohol.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
IR (ATR, cm⁻¹)
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(furan-2-ylmethyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide exhibit significant anticancer properties.
Case Study :
- A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. It was found that modifications in the substituents on the aromatic rings influenced their effectiveness against cancer cells. Compounds with electron-donating groups showed enhanced activity, suggesting that this compound could potentially be optimized for better efficacy against specific cancers .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components may inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapy.
Research Findings :
- In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of various bacteria | |
| Enzyme Inhibition | Targets specific enzymes in metabolic pathways |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-4-propoxy... | Propoxy group at para position | Enhanced anticancer activity |
| N-(furan-2-ylmethyl)-4-hydroxy... | Hydroxy group at para position | Increased antimicrobial potency |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The benzamide scaffold is highly modular, with substituents dictating electronic, steric, and solubility properties. Key comparisons include:
Key Observations :
- The 4-propoxy group in the target compound introduces a flexible alkoxy chain, enhancing lipophilicity compared to chloro or nitro substituents. This may improve bioavailability in biological systems.
- Nitro-containing analogs (e.g., 1c, 1e) exhibit higher reactivity, making them intermediates for further functionalization (e.g., diazepine synthesis in ). The absence of nitro groups in the target compound suggests greater stability but reduced utility in cyclization reactions .
Heteroaromatic Substituent Comparisons
The nitrogen-bound furan-2-ylmethyl and thiophen-2-ylmethyl groups differentiate the target compound from analogs with single heterocycles or alternative substituents:
Key Observations :
- Thiophene vs.
- Dual Heterocycles : The combination of furan and thiophene in the target compound may create a unique electronic environment, balancing electron donation (furan) and polarizability (thiophene).
Purification Methods :
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- 1H NMR :
- Propoxy group: δ 0.9–1.0 (triplet, CH3), δ 1.6–1.7 (sextet, CH2), δ 3.9–4.0 (triplet, OCH2).
- Furan protons: δ 6.2–6.4 (multiplet, furan H-3, H-4), δ 7.4–7.5 (H-5).
- Thiophene protons: δ 7.0–7.1 (H-3, H-4), δ 7.3–7.4 (H-5).
- MS (ESI): Molecular ion peaks consistent with molecular formula C21H23NO3S (calc. 377.14 g/mol).
Comparison with Analogs :
- Nitro-substituted benzamides () show distinct NO2 stretching in IR (~1520–1350 cm⁻¹), absent in the target compound.
- Thiophene-containing compounds (e.g., 54 in ) exhibit upfield-shifted aromatic protons compared to furan derivatives.
Biological Activity
N-(furan-2-ylmethyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 273.37 g/mol
The presence of furan and thiophene rings suggests a potential for various biological interactions, particularly in the context of drug design.
Synthesis
The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with appropriate amine precursors. The synthetic route generally includes:
- Formation of the furan and thiophene derivatives .
- Condensation reactions with benzamide derivatives .
- Purification and characterization using techniques like NMR and mass spectrometry .
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds demonstrated that derivatives containing furan and thiophene moieties exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 8.34 µM for potent compounds . This suggests that this compound may also possess similar antibacterial properties due to its structural similarities.
Anticancer Activity
Research indicates that compounds with benzamide structures can exhibit anticancer properties. For instance, certain benzamide derivatives have shown promising results in inhibiting tumor growth in preclinical models . The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Cytotoxicity and Safety Profile
Cytotoxicity assessments using hemolysis assays indicate that many furan and thiophene-containing compounds demonstrate low toxicity levels, making them suitable candidates for further development . For instance, compounds similar to this compound showed hemolysis rates below 15%, indicating a favorable safety profile.
Case Studies
- Antibacterial Efficacy : A recent study synthesized a series of furan-based compounds, including derivatives similar to this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .
- Anticancer Potential : In another study focusing on benzamide derivatives, several compounds demonstrated inhibition of cancer cell lines, suggesting that modifications in the benzamide structure could enhance anticancer efficacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
